N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide
Description
N-[(2E)-3-Methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide is a synthetic organic compound characterized by a 4-phenylbutanamide backbone conjugated to a (2E)-3-methanesulfonylprop-2-en-1-yl group.
Properties
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-19(17,18)12-6-11-15-14(16)10-5-9-13-7-3-2-4-8-13/h2-4,6-8,12H,5,9-11H2,1H3,(H,15,16)/b12-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNVOBQMNWVZSN-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)CCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)CCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-phenylbutanoic acid and 3-methanesulfonylprop-2-en-1-amine.
Formation of Amide Bond: The carboxylic acid group of 4-phenylbutanoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 3-methanesulfonylprop-2-en-1-amine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The double bond in the prop-2-en-1-yl group can be reduced to form saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Saturated derivatives of the prop-2-en-1-yl group.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide with structurally related compounds from the evidence, focusing on molecular architecture, synthesis, and functional properties.
Structural Analogues
2.1.1 (S)-N-(3-(1H-Indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-4-phenylbutanamide (3o)
- Structure: Shares the 4-phenylbutanamide core but incorporates an indole ring and pyridin-4-ylamino group.
- Key Differences : The indole and pyridine substituents introduce aromaticity and hydrogen-bonding capacity, which are absent in the target compound.
- Synthesis: Synthesized via a multi-step procedure using 4-phenylbutanoic acid, yielding a 67% product .
2.1.2 (2S,3R)-N-(2-Ethylbutyl)-3-hydroxy-2-(4-methoxyphenoxy)-4-phenylbutanamide (18)
- Structure: Contains a hydroxyl group and 4-methoxyphenoxy substituent on the butanamide backbone.
- Synthesis : Produced via imidazole-mediated coupling in dichloromethane, followed by crystallization .
2.1.3 N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide
- Structure : Features a methanesulfonamide group but lacks the enamine linkage and 4-phenylbutanamide backbone.
- Key Differences : The chloroacetyl group introduces electrophilicity, which may enhance reactivity in alkylation reactions .
Physicochemical Properties
Spectroscopic Data
Biological Activity
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide is a novel compound with significant biological activity, particularly as an allosteric modulator of ion channels and receptors. Its molecular formula is C15H19NO3S, and it has garnered attention for its potential therapeutic applications in various fields, including pain management and inflammation.
- Molecular Weight : 301.4 g/mol
- Melting Point : 63-65°C
- Solubility : Soluble in organic solvents (DMSO, DMF) but insoluble in water
- Stability : Stable under normal conditions but sensitive to light and heat
Synthesis
The synthesis involves multiple steps, starting with the preparation of 4-phenylbutanoic acid and 3-methanesulfonylprop-2-en-1-amine. The formation of the amide bond is achieved using coupling reagents like DCC in the presence of DMAP. Purification typically involves recrystallization or column chromatography.
Biological Activity
This compound exhibits notable biological activities:
Modulation of Ion Channels and Receptors
The compound acts as an allosteric modulator of GABA receptors and TRPV1 channels, which are crucial in pain perception and sensory transmission. This modulation can lead to:
- Analgesic Effects : By influencing pain pathways, the compound may provide relief in chronic pain conditions.
- Anti-inflammatory Properties : It inhibits pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
The mechanism involves interaction with specific enzymes or receptors, modulating signaling pathways related to cell growth, apoptosis, or inflammation.
Case Studies
- Pain Management Studies : Research has demonstrated that this compound significantly reduces pain responses in animal models when administered prior to painful stimuli.
- Inflammation Models : In vitro studies show that this compound effectively decreases the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated macrophages, indicating its potential for treating inflammatory diseases.
Toxicity and Safety
While preliminary studies suggest low toxicity levels, comprehensive safety evaluations are necessary. The compound's low solubility in water poses challenges for in vivo administration, necessitating further research into formulation strategies to enhance bioavailability.
Future Directions
Future research should focus on:
- Therapeutic Applications : Exploring its efficacy in various disease models beyond pain and inflammation.
- Pharmacokinetics : Optimizing its pharmacokinetic properties to improve solubility and bioavailability.
- Synthetic Improvements : Developing new synthetic routes to enhance yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
